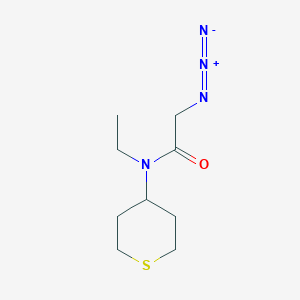

2-叠氮基-N-乙基-N-(四氢-2H-硫杂吡喃-4-基)乙酰胺

描述

2-azido-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (AET) is an organic compound belonging to the family of azide compounds. It is an important and versatile tool for scientists and researchers due to its wide range of applications in the fields of chemistry, biochemistry, and medicine. AET has been widely used in the synthesis of various compounds, as a reagent in analytical chemistry, and in the development of new drugs. Furthermore, AET has been found to have biochemical and physiological effects on various organisms.

科学研究应用

Synthesis of Heterocyclic Compounds

The azido group in 2-azido-N-ethyl-N-(thian-4-yl)acetamide is a versatile functional group that can participate in various cycloaddition reactions, such as [3+2] cycloaddition, to form a wide range of heterocyclic compounds . These heterocycles are crucial in medicinal chemistry for the development of new pharmaceuticals.

Organic Synthesis Methodologies

This compound can be used in one-pot domino reactions, which are efficient methodologies in organic synthesis . Such reactions allow for the construction of complex molecules from simple precursors in a single reaction vessel, reducing time and resource consumption.

Development of Organometallic Reagents

The thianyl group in the compound provides a sulfur-containing heterocycle that can be used to develop new organometallic reagents . These reagents are essential for catalysis in organic synthesis, including cross-coupling reactions.

Infrared Spectroscopy Studies

2-azido-N-ethyl-N-(thian-4-yl)acetamide can be analyzed using infrared spectroscopy to study its molecular vibrations and structure . This information is valuable for understanding the compound’s reactivity and interaction with other molecules.

Chemical Sensor Development

Due to its specific reactivity, this compound could be explored for the development of chemical sensors . Sensors based on azido compounds can detect metal ions or other analytes through a change in their spectroscopic properties upon binding.

Photolabile Protecting Groups

The azido group is known for its photolabile properties, which means it can be removed by exposure to light . This characteristic makes it useful as a protecting group in photochemistry, where selective deprotection is required.

Nucleophilic Addition Reactions

The compound can undergo nucleophilic addition reactions, such as Aza-Michael addition, which are fundamental in the synthesis of nitrogen-containing molecules . These reactions are widely used in the creation of bioactive compounds.

Advanced Material Synthesis

The unique structure of 2-azido-N-ethyl-N-(thian-4-yl)acetamide allows for its use in the synthesis of advanced materials . Its incorporation into polymers or coatings could impart novel properties, such as enhanced thermal stability or reactivity.

属性

IUPAC Name |

2-azido-N-ethyl-N-(thian-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-2-13(9(14)7-11-12-10)8-3-5-15-6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKZENCHCPELND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

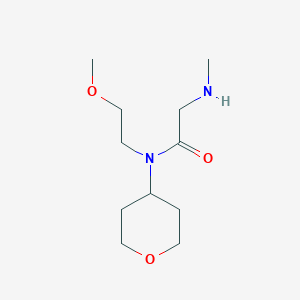

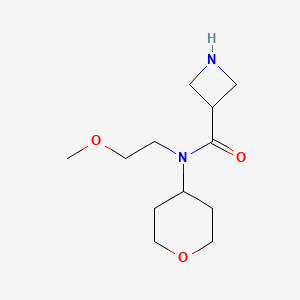

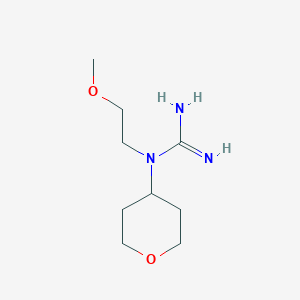

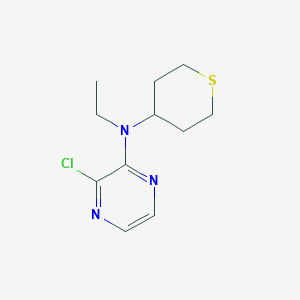

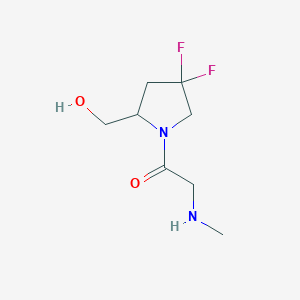

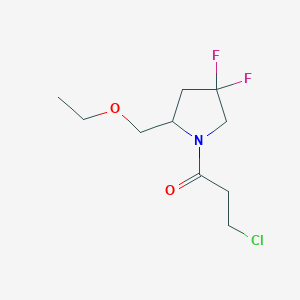

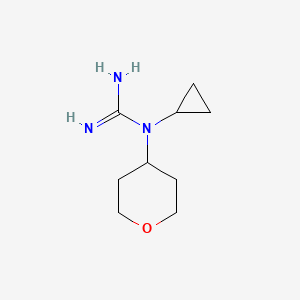

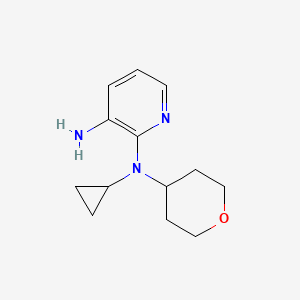

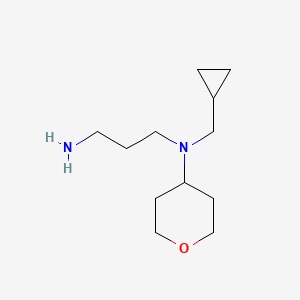

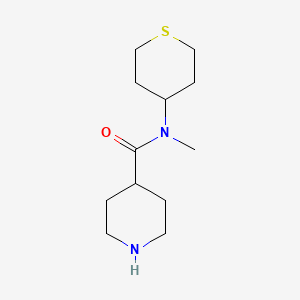

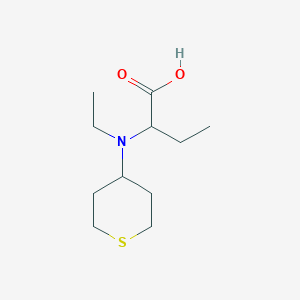

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。